REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][S:7][C:8](=[N:15][OH:16])[C:9]([N+:12]([O-])=O)([CH3:11])[CH3:10])=O)C.[OH-].[NH4+].N>O>[N:15](=[C:8]1[C:9]([CH3:11])([CH3:10])[NH:12][C:4](=[O:3])[CH2:6][S:7]1)[OH:16] |f:1.2|
|
Name
|
1-ethoxycarbonylmethylthio-2-nitro-2-methylpropionaldoxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CSC(C(C)(C)[N+](=O)[O-])=NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 12 g
|
Type
|
WASH
|
Details
|
The solid crystalline residue was washed with a small amount of cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The residue was then recrystallized from acetonitrile
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N(O)=C1SCC(NC1(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |